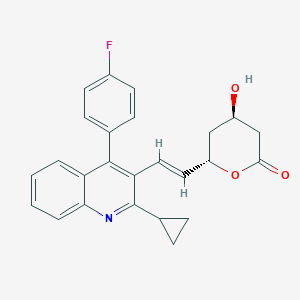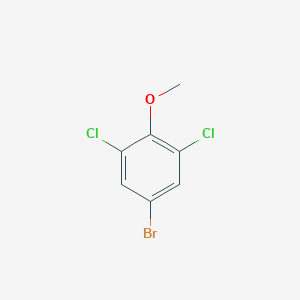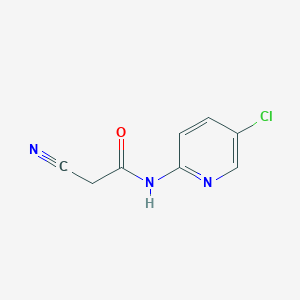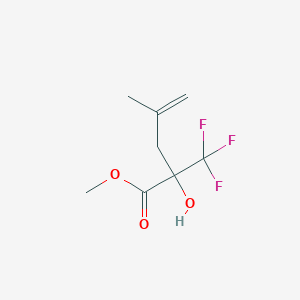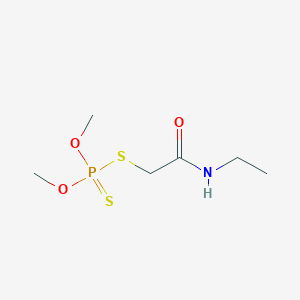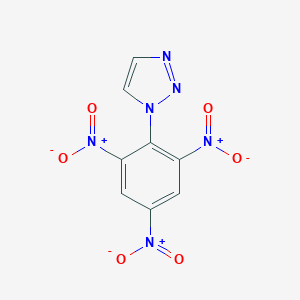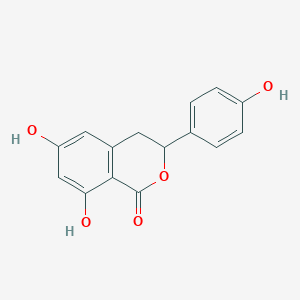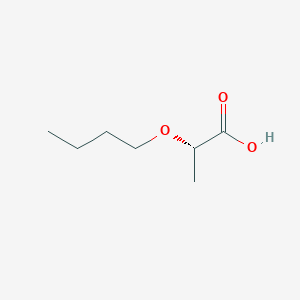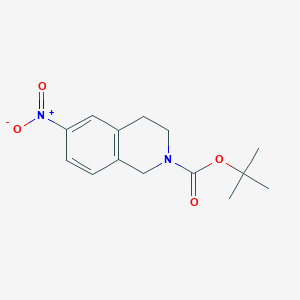![molecular formula C9H7NO3 B175193 2-(Benzo[d]oxazol-5-yl)acetic acid CAS No. 153810-37-8](/img/structure/B175193.png)
2-(Benzo[d]oxazol-5-yl)acetic acid
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 2-BAA involves a reaction between various o-aminophenols and N-cyano-N-phenyl-p-toluenesulfonamide as a nonhazardous electrophilic cyanating agent in the presence of Lewis acid . Another synthetic approach uses the Smiles rearrangement upon activation of benzoxazole-2-thiol with chloroacetyl chloride .
Molecular Structure Analysis
The structure of 2-BAA exerts divergent weak interactions like hydrophobic effect, Vanderwaals force, hydrogen bonds, coordination bonds, ion-dipole and pi-pi bond . The five-membered aromatic ring of oxazole has atoms of nitrogen and oxygen .
Chemical Reactions Analysis
Oxazole and its derivatives play a very essential role in the area of medicinal chemistry . Oxazole nucleus is heterocyclic five-membered ring that seemed to be investigated in the advancement of novel compounds which shows favorable biological activities .
Physical And Chemical Properties Analysis
2-BAA is a white crystalline solid with a molecular weight of 180.2 g/mol and a melting point of 174-176 °C. The structure of 2-BAA exerts divergent weak interactions like hydrophobic effect, Vanderwaals force, hydrogen bonds, coordination bonds, ion-dipole and pi-pi bond .
Applications De Recherche Scientifique
-
- Application: Benzoxazole derivatives have been synthesized and evaluated for their in vitro anti-inflammatory efficacy using membrane stabilization and proteinase inhibitory methods .
- Method: The compounds were synthesized from 2-(benzo[d]oxazol-2-yl)aniline and evaluated using in vitro anti-inflammatory studies .
- Results: The results showed that certain compounds exhibited good efficacy with percentage inhibition of 74.26±1.04, 80.16±0.24, and 70.24±0.68 for membrane stabilization activity .
-
- Application: Certain benzoxazole derivatives have shown improved antimicrobial activity against various strains of bacteria .
- Method: The presence of electron withdrawing groups in the benzoxazole derivatives was found to improve the antimicrobial activity .
- Results: The results indicated improved antimicrobial activity against P. aeruginosa, K. pneumonia, S. typhi and A. niger .
-
Protein Tyrosine Phosphatase-1B (PTP-1B) Inhibitors
- Application: A chain of oxazole derivatives were synthesized and checked for PTP-1B inhibitory activity. Protein tyrosine phosphatase-1B (PTP-1B) has been found important for the treatment of diabetes and obesity .
- Method: The compounds were synthesized and their inhibitory activity was evaluated .
- Results: Out of all compounds, two exhibited the most promising activity .
-
- Application: Benzoxazoles have been found to have hypoglycemic effects, making them potentially useful in the treatment of diabetes .
- Method: The hypoglycemic activity was evaluated in animal models .
- Results: Quantitative hypoglycemic data was obtained, but specific results were not provided in the source .
-
- Application: Benzoxazoles have been found to have herbicidal effects, making them potentially useful in the field of agriculture .
- Method: The herbicidal activity was evaluated in plant models .
- Results: Quantitative herbicidal data was obtained, but specific results were not provided in the source .
-
- Application: Some benzoxazole derivatives have been evaluated for their H2-antagonist activity, which could make them useful in the treatment of conditions like peptic ulcers .
- Method: The H2-antagonist activity was evaluated in vitro .
- Results: Quantitative H2-antagonist data was obtained, but specific results were not provided in the source .
Orientations Futures
Propriétés
IUPAC Name |
2-(1,3-benzoxazol-5-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3/c11-9(12)4-6-1-2-8-7(3-6)10-5-13-8/h1-3,5H,4H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQSRDBFTKHVMKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1CC(=O)O)N=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80363024 | |
| Record name | 2-(Benzo[d]oxazol-5-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80363024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3-Benzoxazol-5-yl)acetic acid | |
CAS RN |
153810-37-8 | |
| Record name | 2-(Benzo[d]oxazol-5-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80363024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

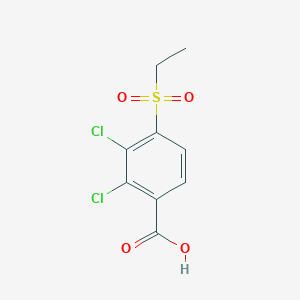
![9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine](/img/structure/B175113.png)
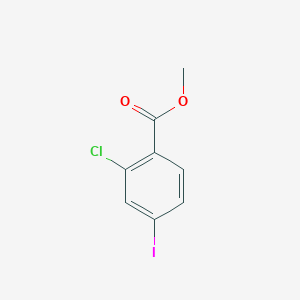
![6-Fluoro-3H-spiro[isobenzofuran-1,4'-piperidine]](/img/structure/B175116.png)
![4,5-Dichlorothieno[2,3-d]pyrimidine](/img/structure/B175117.png)
